molecular formula C16H8N2O4 B13097081 [5,5'-Bi-1H-indole]-2,2',3,3'-tetrone CAS No. 14735-56-9

[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone

Cat. No.: B13097081
CAS No.: 14735-56-9
M. Wt: 292.24 g/mol
InChI Key: QPCDSSGUNCFACB-UHFFFAOYSA-N
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Description

[5,5’-Biindoline]-2,2’,3,3’-tetraone is a complex organic compound characterized by its unique structure, which consists of two indoline units connected through a biindoline linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Biindoline]-2,2’,3,3’-tetraone typically involves multi-step organic reactions. One common method includes the oxidative coupling of indoline derivatives under controlled conditions. The reaction often requires the use of oxidizing agents such as potassium permanganate or ceric ammonium nitrate. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of [5,5’-Biindoline]-2,2’,3,3’-tetraone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[5,5’-Biindoline]-2,2’,3,3’-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the tetraone into more reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds.

Scientific Research Applications

[5,5’-Biindoline]-2,2’,3,3’-tetraone has a broad range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of [5,5’-Biindoline]-2,2’,3,3’-tetraone involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: A simpler indoline derivative with similar structural features.

    5,5’-Biindole: Lacks the tetraone functionality but shares the biindoline linkage.

    Indigo: A well-known dye with a similar indoline core structure.

Uniqueness

[5,5’-Biindoline]-2,2’,3,3’-tetraone is unique due to its tetraone functionality, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific redox characteristics and structural stability.

Properties

CAS No.

14735-56-9

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

5-(2,3-dioxo-1H-indol-5-yl)-1H-indole-2,3-dione

InChI

InChI=1S/C16H8N2O4/c19-13-9-5-7(1-3-11(9)17-15(13)21)8-2-4-12-10(6-8)14(20)16(22)18-12/h1-6H,(H,17,19,21)(H,18,20,22)

InChI Key

QPCDSSGUNCFACB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2

Origin of Product

United States

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